molecular formula C6H9NO3 B050523 (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid CAS No. 61884-75-1

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid

Cat. No. B050523
CAS RN: 61884-75-1
M. Wt: 143.14 g/mol
InChI Key: LRKCFWRBMYJRIK-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from simple precursors. For instance, derivatives of pyrrolidin-2-yl)acetic acid can be synthesized through the acylation of 2-aminopyridines followed by Michael addition or through the oxidative cyclisation of alkenyl amides mediated by Mn(III), which leads to diastereomerically pure pyrrolidin-2-ones, providing a pathway to both (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-yl)acetic acid derivatives is characterized using techniques such as X-Ray diffraction, 1H NMR spectral data, and quantum chemical calculations. These studies provide insights into the conformation, electronic properties, and intermolecular interactions of the molecules. The crystal structure analysis reveals the solid state configuration and hydrogen bonding patterns (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

The chemical reactivity of (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid and its derivatives includes participation in various chemical reactions. For example, they can undergo nucleophilic addition-cyclization processes to form complex heterocyclic structures. These reactions highlight the compound's versatility in synthesizing biologically active molecules (Han et al., 2019).

Scientific Research Applications

Quantum Chemical Properties

  • Quantum Chemical Analysis: (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid and related compounds have been studied using DFT and quantum chemical calculations to understand their molecular properties, such as highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).

Analytical Chemistry

  • HPLC Method Development: Research includes the development of high-performance liquid chromatographic methods for separating and determining piracetam and its impurities, including 2-oxopyrrolidin-1-yl)acetic acid (Arayne et al., 2010).

Organic Synthesis

  • Synthesis of Pyrrolidine Derivatives: Studies focus on the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, a process useful for creating biologically active amino acids, including enantiomerically pure forms of (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi et al., 1996).

Luminescence and Sensing

  • Luminescence Studies: Research into substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester explores their absorption, fluorescence, and excitation spectra, which are relevant in metal sensing and laser dyes (Grummt et al., 2007).

Corrosion Inhibition

  • Corrosion Inhibitors: Novel inhibitors, like {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, have been synthesized and tested for their effectiveness in preventing steel corrosion in acidic environments (Bouklah et al., 2006).

Safety And Hazards

The safety and hazards of this compound are not specified in the sources I accessed .

properties

IUPAC Name

2-[(2S)-5-oxopyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKCFWRBMYJRIK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518498
Record name [(2S)-5-Oxopyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid

CAS RN

61884-75-1
Record name 2-Pyrrolidineacetic acid, 5-oxo-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61884-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-5-Oxopyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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